molecular formula C9H21ClN2 B12443643 1-(3-Cyclohexylpropyl)hydrazine hydrochloride CAS No. 97294-34-3

1-(3-Cyclohexylpropyl)hydrazine hydrochloride

Cat. No.: B12443643
CAS No.: 97294-34-3
M. Wt: 192.73 g/mol
InChI Key: SZKZAWOWHNTOOQ-UHFFFAOYSA-N
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Description

1-(3-Cyclohexylpropyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H21N2Cl It is a hydrazine derivative, characterized by the presence of a cyclohexylpropyl group attached to the hydrazine moiety

Preparation Methods

The synthesis of 1-(3-Cyclohexylpropyl)hydrazine hydrochloride typically involves the reaction of cyclohexylpropylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include ethanol or methanol.

    Reaction Time: Several hours to ensure complete reaction.

The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Cyclohexylpropyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Cyclohexylpropyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexylpropyl)hydrazine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The cyclohexylpropyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(3-Cyclohexylpropyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:

  • (2-Cyclopropylethyl)hydrazine hydrochloride
  • (2-Isopropoxyethyl)hydrazine hydrochloride
  • (2-Phenoxypropyl)hydrazine hydrochloride

These compounds share similar structural features but differ in their substituent groups, which can influence their chemical reactivity and biological activity. The unique cyclohexylpropyl group in this compound may confer distinct properties, making it a valuable compound for specific research applications.

Properties

CAS No.

97294-34-3

Molecular Formula

C9H21ClN2

Molecular Weight

192.73 g/mol

IUPAC Name

3-cyclohexylpropylhydrazine;hydrochloride

InChI

InChI=1S/C9H20N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h9,11H,1-8,10H2;1H

InChI Key

SZKZAWOWHNTOOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCNN.Cl

Origin of Product

United States

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